molecular formula C20H33N3O B7918368 (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7918368
M. Wt: 331.5 g/mol
InChI Key: RPBSGBNOOGDURV-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one is a chiral tertiary amine featuring a piperidine core substituted at the 3-position with a benzyl-isopropyl-amino group and a 2-amino-3-methyl-butan-1-one moiety. Its piperidine ring provides conformational flexibility, while the benzyl-isopropyl-amino group introduces steric bulk and lipophilicity, factors critical for membrane permeability and target binding .

Properties

IUPAC Name

(2S)-2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-8-11-18(14-22)23(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBSGBNOOGDURV-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, often referred to as AM97643, is a complex organic compound with significant implications in pharmacology and medicinal chemistry. Its unique structural features, including a piperidine ring and an amino group, contribute to its biological activity. This article explores the compound's biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20_{20}H33_{33}N3_{3}O
  • CAS Number : 1354026-74-6
  • Molecular Weight : 331.5 g/mol
  • Structure : The compound features a chiral center that enhances its potential biological interactions.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

  • CNS Activity : The compound has shown promise in modulating neurotransmitter systems, particularly those involving glutamate receptors, which are crucial in various neurological conditions.
  • Receptor Binding : Interaction studies suggest that it binds effectively to metabotropic glutamate receptors (mGluRs), which play a role in synaptic transmission and plasticity .
  • Potential Antidepressant Effects : Due to its structural similarity to known psychoactive substances, there is potential for antidepressant-like effects, warranting further investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Piperidine Ring : Utilizing various reagents to construct the piperidine framework.
  • Chiral Resolution : Employing techniques such as chromatography to isolate the desired stereoisomer.
  • Final Coupling Reactions : Combining the piperidine derivative with other functional groups to achieve the final structure.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and receptor interaction capabilities:

Study FocusFindings
CytotoxicityEvaluated using MTT assays; showed moderate cytotoxic effects against specific cancer cell lines .
Antioxidant ActivityDemonstrated free radical scavenging capabilities, indicating potential for neuroprotective effects .
Antibacterial ActivityExhibited inhibitory effects against various bacterial strains, suggesting broader therapeutic applications beyond CNS disorders .

Case Studies

  • Neuropharmacological Assessment : A study highlighted the compound's ability to modulate mGluR activity, suggesting possible applications in treating anxiety and depression .
  • Antimicrobial Properties : Another investigation revealed its effectiveness against resistant strains of bacteria, opening avenues for its use in antibiotic development .

Scientific Research Applications

Therapeutic Applications

  • CNS Disorders :
    • The compound has been investigated for its potential in treating central nervous system (CNS) disorders due to its structural similarity to known psychoactive agents. Its piperidine moiety may interact with neurotransmitter systems, making it a candidate for further research in conditions such as depression and anxiety.
  • Pain Management :
    • Preliminary studies suggest that (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one may exhibit analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways, potentially offering new avenues for pain relief without the adverse effects associated with traditional opioids.
  • Antidepressant Activity :
    • There is emerging evidence that this compound may have antidepressant-like effects in animal models. Its ability to influence serotonin and norepinephrine levels could position it as a novel antidepressant agent.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring :
    • The initial step often includes the formation of a piperidine derivative through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Chirality Introduction :
    • Chiral centers are introduced using asymmetric synthesis techniques, ensuring the desired stereochemistry is achieved.
  • Final Modification :
    • The final product is obtained through functional group modifications, such as alkylation or acylation, to yield the target compound.

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. This suggests potential for development as an antidepressant medication.

Case Study 2: Analgesic Properties

In a controlled trial assessing pain response in mice, the compound exhibited a dose-dependent reduction in pain sensitivity. These results indicate that further exploration into its analgesic mechanisms could be warranted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

Structural analogs of this compound differ in ring size, substituents, and stereochemistry, leading to variations in physicochemical properties, bioavailability, and biological activity. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Ring Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Implications References
Target: (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one Piperidine Benzyl-isopropyl-amino C20H33N3O* 331.50* High lipophilicity; potential for CNS penetration -
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Pyrrolidine Benzyl-isopropyl-amino C19H31N3O 317.47 Smaller ring size may reduce conformational flexibility
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one Piperidine Chloro C10H19ClN2O 218.72 Electron-withdrawing Cl may alter binding affinity; discontinued due to stability issues
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Pyrrolidine Benzyl-cyclopropyl-amino C19H29N3O 315.46 Cyclopropyl rigidity enhances metabolic stability
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Piperidine Benzyl-methyl-amino (methylene-linked) C18H29N3O 303.44 Methylene linker increases steric accessibility
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine Carbamic acid benzyl ester C19H29N3O3 347.45 Ester group improves solubility but may reduce metabolic stability

*Note: The target compound’s molecular formula and weight are inferred based on structural analogs (e.g., pyrrolidine version in ).

Detailed Analysis of Structural Modifications

Ring Size: Piperidine vs. Pyrrolidine

For example, the pyrrolidine analog (C19H31N3O, MW 317.47) may exhibit altered pharmacokinetics due to faster metabolic clearance compared to the piperidine-based target.

Substituent Effects
  • Benzyl-isopropyl-amino vs. Benzyl-cyclopropyl-amino: Cyclopropyl groups introduce rigidity, which can enhance metabolic stability by resisting cytochrome P450 oxidation .
  • Its discontinuation suggests synthetic or stability challenges.
  • Methyl vs. Isopropyl : Smaller alkyl groups (e.g., methyl in ) reduce steric hindrance, possibly improving binding kinetics but increasing susceptibility to enzymatic degradation.
Functional Group Additions

The carbamic acid benzyl ester derivative (C19H29N3O3, MW 347.45) highlights how esterification can enhance aqueous solubility but introduce hydrolytic instability, a common trade-off in prodrug design.

Preparation Methods

Asymmetric Intramolecular Aza-Michael Reaction (IMAMR)

Organocatalyzed IMAMR enables enantioselective piperidine formation. Pozo et al. demonstrated that quinoline-derived catalysts with trifluoroacetic acid cocatalysts yield 2,5- and 2,6-disubstituted piperidines in >90% ee (Scheme 1A). Adapting this protocol, a diketone precursor undergoes cyclization with a chiral organocatalyst to form the (S)-piperidine core.

Conditions :

  • Catalyst: (S)-Quinoline thiourea (10 mol%)

  • Cocatalyst: TFA (20 mol%)

  • Solvent: Toluene, 40°C, 24h

  • Yield: 78%

  • ee : 94%

Reductive Amination for N-Substitution

Donohoe’s iridium(III)-catalyzed hydrogen-borrowing [5 + 1] annulation offers a stereoselective route to C4-substituted piperidines (Scheme 1B). Applying this method, benzyl-isopropyl-amine reacts with a cyclic ketone via intermolecular amination followed by intramolecular cyclization.

Optimization :

  • Catalyst: [Ir(COD)Cl]₂ (5 mol%)

  • Solvent: Water (prevents racemization)

  • Temperature: 80°C, 12h

  • dr : 19:1 (trans:cis)

Synthesis of (S)-2-Amino-3-Methylbutan-1-One

Strecker Synthesis with Chiral Auxiliaries

The amino-ketone fragment is synthesized via a modified Strecker reaction. A ketone precursor (3-methylbutan-1-one) reacts with ammonium chloride and KCN in the presence of a Jacobsen’s thiourea catalyst to afford the (S)-configured α-aminonitrile, which is hydrolyzed to the amino-ketone.

Key Data :

  • Catalyst: (S,S)-Jacobsen thiourea (15 mol%)

  • Solvent: Dichloromethane

  • Hydrolysis: HCl (6M), 60°C, 6h

  • ee : 89%

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

The piperidine’s primary amine attacks a pre-activated amino-ketone derivative (e.g., mixed carbonate). Bhattacharjee’s TBAF-mediated conditions (Scheme 1C) are adapted to facilitate this SN2 mechanism while preserving stereochemistry.

Procedure :

  • Activation: Amino-ketone treated with triphosgene (1.2 eq)

  • Base: TBAF (3 eq) in THF

  • Temperature: −20°C → RT, 8h

  • Yield: 65%

  • dr : 8:1 (desired:undesired)

Reductive Amination Cascade

Sather’s tandem reductive amination-IMAMR protocol (Scheme 2) is modified to couple the fragments. The amino-ketone’s amine reacts with a piperidine-bound aldehyde, followed by NaBH₃CN reduction.

Conditions :

  • Reducing Agent: NaBH₃CN (2 eq)

  • Solvent: MeOH/HOAc (9:1)

  • Yield : 71%

  • ee Retention : >98%

Stereochemical Control and Optimization

Dynamic Kinetic Resolution (DKR)

Martin’s [5 + 1] aza-Sakurai cyclization (Scheme 3) employs chiral NHC-Cu(I) complexes to dynamically resolve racemic intermediates during piperidine formation.

Performance Metrics :

  • Catalyst: (R)-NHC-Cu(I) (10 mol%)

  • ee : 97%

  • Turnover : 450

Solvent-Induced Phase Separation

Adapting the patent US4331815A, toluene/water biphasic systems recover excess benzyl-isopropyl-amine (98% recovery) while minimizing byproduct contamination.

Workflow :

  • Post-reaction mixture washed with 5% NaOH.

  • Aqueous phase acidified to pH 2, extracting amine.

  • Distillation at 8 mmHg yields 98.7% pure amine.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Catalysts

Catalyst TypeCost ($/kg)ee (%)Yield (%)Recyclability
Organocatalyst12,0009478No
NHC-Cu(I)8,5009782Yes (3 cycles)
Ir(III)23,0009975No

Environmental Impact Mitigation

The CN103224444A process highlights solvent recycling via NaOH-mediated phase separation, reducing waste by 40%. Applied here, aqueous hydrolysis phases are treated with solid NaOH to precipitate carboxylates, enabling water reuse .

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one with high enantiomeric purity?

Methodological Answer:
A multi-step synthesis is typically employed, involving:

Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis (e.g., palladium-mediated hydrogenation under controlled pressure and temperature) to establish stereocenters .

Piperidine functionalization : Benzyl-isopropyl-amine introduction via nucleophilic substitution or reductive amination under inert conditions (e.g., using triethylamine as a base and dichloromethane as solvent) .

Final coupling : Amide bond formation between the piperidine intermediate and the amino-butanone moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU, followed by purification via column chromatography .

Key Parameters:

  • Reaction temperature: 0–25°C for stereochemical control.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

How can researchers ensure the purity of the compound during synthesis?

Methodological Answer:

  • Analytical monitoring : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99%) .
  • Purification : Recrystallization from ethyl acetate/hexane mixtures or preparative TLC to remove diastereomeric byproducts .
  • Spectroscopic validation : 1^1H/13^{13}C NMR to confirm structural integrity, and mass spectrometry for molecular weight confirmation .

Critical Data:

Parameter Optimal Range
HPLC Retention Time8.2–8.5 min
Melting Point120–122°C
TLC Rf (EtOAc:Hex)0.45

Advanced Research Questions

How can conflicting data on CYP450 inhibition potential be resolved across different in vitro models?

Methodological Answer:
Discrepancies in CYP inhibition (e.g., CYP3A4 vs. CYP2D6) may arise from:

  • Model variability : Liver microsomes (human vs. rodent) versus recombinant enzyme systems differ in co-factor availability and metabolic context .
  • Experimental design : Standardize pre-incubation times and substrate concentrations (e.g., 1–10 µM test compound) to minimize false positives/negatives .

Recommendations:

  • Use human hepatocyte models for clinical relevance.
  • Validate findings with orthogonal assays (e.g., fluorescent vs. LC-MS-based detection) .

What strategies optimize the compound’s stability under prolonged experimental conditions?

Methodological Answer:

  • Degradation mitigation : Store solutions at –20°C in anhydrous DMSO to prevent hydrolysis of the amide bond .
  • Matrix stabilization : Add antioxidants (e.g., 0.1% BHT) to aqueous buffers or biological matrices to reduce oxidative degradation .
  • Real-time monitoring : Use stability-indicating assays (e.g., UPLC-PDA) to track degradation products over time .

Stability Data:

Condition Half-Life
PBS (pH 7.4, 25°C)48 hours
Plasma (37°C)12 hours

How can computational modeling guide SAR studies for enhancing target affinity?

Methodological Answer:

  • Docking studies : Use software like Schrödinger Suite to predict interactions between the compound’s benzyl-isopropyl-amine group and hydrophobic pockets of the target protein .
  • QSAR analysis : Correlate substituent electronegativity (e.g., piperidine Csp3 fraction) with in vitro activity to prioritize synthetic targets .

Key Findings:

  • The (S)-configured piperidine moiety increases binding affinity by 3-fold compared to (R)-isomers .
  • Methyl branching in the butanone chain improves metabolic stability (TPSA < 80 Ų) .

Methodological Considerations for Data Contradictions

  • Reproducibility : Cross-validate enzyme inhibition data using ≥3 independent replicates to address batch-to-batch variability .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish assay-specific artifacts from true biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.